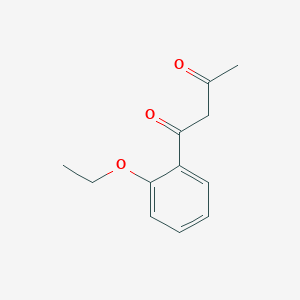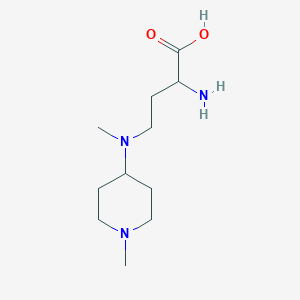
1-(2-Ethoxyphenyl)butane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethoxyphenyl)butane-1,3-dione is an organic compound with the molecular formula C12H14O3. It is a diketone, meaning it contains two ketone groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-Ethoxyphenyl)butane-1,3-dione can be synthesized through several methods. One common approach involves the Claisen condensation reaction between ethyl acetate and 2-ethoxybenzaldehyde in the presence of a strong base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as column chromatography and distillation to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Ethoxyphenyl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone groups into alcohols or other reduced forms.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
1-(2-Ethoxyphenyl)butane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(2-Ethoxyphenyl)butane-1,3-dione exerts its effects depends on the specific reaction or application. In general, the compound’s reactivity is influenced by the presence of the diketone groups and the aromatic ring. These functional groups can interact with various molecular targets, leading to different chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Methoxyphenyl)butane-1,3-dione: Similar structure but with a methoxy group instead of an ethoxy group.
1-(2-Hydroxyphenyl)butane-1,3-dione: Contains a hydroxy group instead of an ethoxy group.
1-(2-Chlorophenyl)butane-1,3-dione: Contains a chlorine atom instead of an ethoxy group.
Uniqueness
1-(2-Ethoxyphenyl)butane-1,3-dione is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic applications and research studies.
Propiedades
Fórmula molecular |
C12H14O3 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
1-(2-ethoxyphenyl)butane-1,3-dione |
InChI |
InChI=1S/C12H14O3/c1-3-15-12-7-5-4-6-10(12)11(14)8-9(2)13/h4-7H,3,8H2,1-2H3 |
Clave InChI |
MCOSNBBXMARGIU-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1C(=O)CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(Difluoromethoxy)phenyl]-2-hydroxypropanoic acid](/img/structure/B15325629.png)











![(2S)-2-[(3-ethylphenyl)methyl]pyrrolidine](/img/structure/B15325708.png)

